8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H9Cl2NOS . It is produced by Fluorochem Ltd .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H9Cl2NOS . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 322.21 . It should be stored at room temperature .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Quinoline and its derivatives, including quinoxalines and quinazolines, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds are utilized in the synthesis of dyes, pharmaceuticals, and antibiotics. Their structural modifications have led to a wide variety of biomedical applications, ranging from antimicrobial activities to the treatment of chronic and metabolic diseases (Pereira et al., 2015). The research has focused on enhancing their synthesis through green chemistry approaches, highlighting the importance of designing environmentally friendly methods for developing quinoline scaffolds (Nainwal et al., 2019).
Corrosion Inhibition
Quinoline derivatives have been extensively studied for their application as anticorrosive materials. Their effectiveness against metallic corrosion is due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review article details the collection of recent reports on quinoline-based compounds as corrosion inhibitors, emphasizing the significance of green corrosion inhibitors in this context (Verma et al., 2020).
Environmental Science and Pollution
The impact of chloride ions, such as those derived from chlorinated compounds, on advanced oxidation processes (AOPs) used in water treatment has been a subject of study. Research found that chloride ions can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals play a role in the conversion of organic substrates and potentially increase the risk of generating chlorinated by-products, which could have mutagenic and toxic effects. Future studies are encouraged to analyze the degradation products for their chemical, mutagenic, and toxic properties (Oyekunle et al., 2021).
Optoelectronic Materials
Quinazoline derivatives are extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been of great value for creating novel optoelectronic materials. These derivatives have shown promise in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCIGNEXUTOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186217 | |
Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-80-3 | |
Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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